(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid
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Overview
Description
(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid is an organic compound with a complex structure that includes both ester and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid typically involves the esterification of (3R)-3-hydroxyhexanoic acid with (2S)-2-methylpent-4-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-hydroxyhexanoic acid
- (2S)-2-methylpent-4-enoic acid
- (3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}butanoic acid
Uniqueness
(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
501015-52-7 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(3R)-3-[(2S)-2-methylpent-4-enoyl]oxyhexanoic acid |
InChI |
InChI=1S/C12H20O4/c1-4-6-9(3)12(15)16-10(7-5-2)8-11(13)14/h4,9-10H,1,5-8H2,2-3H3,(H,13,14)/t9-,10+/m0/s1 |
InChI Key |
AUGVRYXZSJPJIJ-VHSXEESVSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)O)OC(=O)[C@@H](C)CC=C |
Canonical SMILES |
CCCC(CC(=O)O)OC(=O)C(C)CC=C |
Origin of Product |
United States |
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